molecular formula C8H5F2N B1318732 2,3-Difluoro-4-methylbenzonitrile CAS No. 508203-48-3

2,3-Difluoro-4-methylbenzonitrile

Cat. No.: B1318732
CAS No.: 508203-48-3
M. Wt: 153.13 g/mol
InChI Key: WENILJFVUHUBBV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

Another method involves the fluorination of 4-methylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This process requires careful handling of reagents and precise control of reaction parameters to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the recycling of solvents and catalysts can be implemented to reduce waste and lower production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).

    Reduction: Reducing agents (LiAlH4, H2/Pd-C), solvents (ether, THF).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

    Substitution: 2,3-Diamino-4-methylbenzonitrile, 2,3-Dithio-4-methylbenzonitrile.

    Reduction: 2,3-Difluoro-4-methylbenzylamine.

    Oxidation: 2,3-Difluoro-4-methylbenzoic acid.

Scientific Research Applications

2,3-Difluoro-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

2,3-Difluoro-4-methylbenzonitrile can be compared with other fluorinated benzonitriles, such as:

    2,4-Difluorobenzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    3,4-Difluorobenzonitrile: Another isomer with distinct chemical properties and uses.

    2,3,4-Trifluorobenzonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,3-difluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENILJFVUHUBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590649
Record name 2,3-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508203-48-3
Record name 2,3-Difluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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